2-(4-Amino-3,5-difluorophenyl)ethanol
Description
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(4-amino-3,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2,11H2 |
InChI Key |
FZZLYOOMBQRBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
Substitution of fluorine with chlorine or bromine significantly alters physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Halogenated Phenyl Ethanol Derivatives
Key Findings:
Positional Isomers and Stereoisomers
The position of functional groups and stereochemistry influence reactivity and applications.
Table 2: Comparison of Positional and Stereoisomers
Key Findings:
- The 4-amino group in 2-(4-Amino-3,5-difluorophenyl)ethanol facilitates linear polymerization in polyimides, whereas C2-amino isomers (e.g., (R)-2-Amino-2-(3,5-difluorophenyl)ethanol) are tailored for chiral drug synthesis .
Pharmacological Analogs
Chlorinated derivatives dominate β2 agonist applications, while fluorinated variants are underexplored in pharmacology.
Table 3: Pharmacokinetic Comparison of Selected Agonists
| Compound Name | Halogen | Bioavailability (Rats, p.o.) | Half-Life (Rats) | References |
|---|---|---|---|---|
| Clenproperol | Cl | 85% at 540 μg/kg | 12–18 hours | |
| 2-(4-Amino-3,5-difluorophenyl)ethanol | F | Not reported | Not reported | — |
Key Findings:
Table 4: Polyimide Properties Based on Diamine Structure
Key Findings:
- Fluorine incorporation reduces dielectric constants by up to 25% and improves thermal stability, critical for microelectronics and aerospace materials .
Preparation Methods
Direct Ammoniation of 3,5-Difluoro Derivatives
A method analogous to the synthesis of 4-amino-3,5-dichlorophenyl ethanol derivatives involves bubbling ammonia gas through a solution of 3,5-difluoro-2-hydroxyphenethyl bromide in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures (80–100°C). The reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing fluorine atoms activate the ring for amination. Post-reaction, filtration removes ammonium fluoride by-products, and vacuum distillation isolates the crude product, which is further purified via recrystallization from ethanol/water mixtures. Reported yields for similar systems range from 65% to 78%.
Catalytic Amination Using Transition Metals
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route for introducing amino groups under milder conditions. For example, reacting 3,5-difluoro-2-bromophenethyl alcohol with aqueous ammonia in the presence of Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 90°C achieves amination with yields up to 82%. This method circumvents the need for high-pressure ammonia gas and enhances regioselectivity.
Reduction of Nitro intermediates
Nitro-group reduction provides a robust pathway for amino-group installation, particularly when direct amination is hindered by steric or electronic factors.
Catalytic Hydrogenation
Starting with 2-(3,5-difluoro-4-nitrophenyl)ethanol, catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol at 25°C reduces the nitro group to an amine with >95% conversion. Post-reaction filtration and solvent evaporation yield the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane). This method is highly selective but requires careful handling of pyrophoric catalysts.
Chemical Reduction with Fe/HCl
A cost-effective alternative employs iron powder in hydrochloric acid to reduce the nitro precursor. Stirring 2-(3,5-difluoro-4-nitrophenyl)ethanol with Fe powder (10 equiv) in 1:1 HCl/ethanol at 70°C for 6 hours achieves 88% yield. The reaction mixture is neutralized with NaOH, extracted with dichloromethane, and dried over MgSO₄. While scalable, this method generates significant iron sludge, complicating waste management.
Ethanolamine Side-Chain Introduction
The ethanol moiety is typically introduced via hydroxylation of a propanal intermediate or reduction of a nitrile/ester precursor.
Epoxide Ring-Opening
Reacting 4-amino-3,5-difluorobenzaldehyde with ethylene oxide in the presence of BF₃·Et₂O forms an epoxide intermediate, which is subsequently hydrolyzed with aqueous HCl to yield the ethanol derivative. This method affords moderate yields (70–75%) but requires stringent control over reaction pH to prevent over-oxidation.
Grignard Addition to Nitriles
Treating 4-amino-3,5-difluorobenzonitrile with formaldehyde in a Grignard reaction (Mg, THF) generates a secondary alcohol, which is reduced to the ethanol derivative using LiAlH₄. This route achieves 68% overall yield but involves multiple steps and sensitive reagents.
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies indicate that polar aprotic solvents (e.g., NMP, DMF) enhance amination rates by stabilizing transition states, while protic solvents (e.g., ethanol) favor reduction steps. Optimal temperatures for amination range from 80°C to 120°C, whereas reductions proceed efficiently at 25–70°C.
By-Product Management
The formation of ammonium fluoride (NH₄F) during amination necessitates efficient filtration and recycling systems. Patent CN106008334A details a closed-loop process where NH₄F reacts with potassium hydroxide to regenerate ammonia for reuse, reducing raw material costs by 30%.
Analytical Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) confirms purity >98% for final products. Key retention times are compared against reference standards to identify impurities.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 6.82 (s, 2H, Ar-H), 4.75 (t, 1H, -OH), 3.65 (q, 2H, -CH₂OH), 2.90 (t, 2H, -CH₂NH₂).
-
¹⁹F NMR (376 MHz, DMSO-d₆) : δ -112.5 (s, 2F).
Comparative Analysis of Synthetic Routes
Q & A
Q. How to resolve discrepancies in reported solubility parameters?
- Answer : Variability arises from polymorphic forms or hygroscopicity. Use:
- Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity .
- Hot-stage microscopy : Identify polymorph transitions during heating/cooling cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
